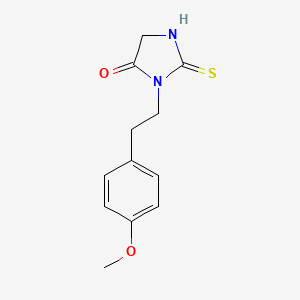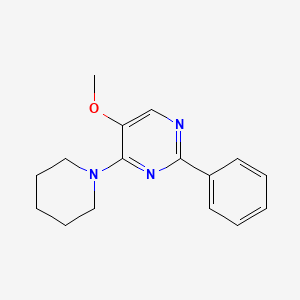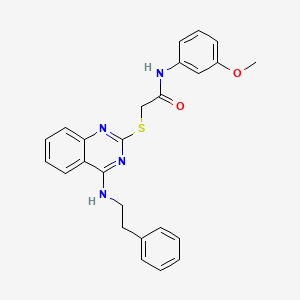
3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one” is a derivative of imidazolidinone, which is a type of heterocyclic compound. The methoxyphenethyl group suggests the presence of a phenethyl group (a two-carbon chain attached to a benzene ring) with a methoxy group (OCH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a five-membered imidazolidinone ring with a thioxo group (=S) at the 2-position and a 4-methoxyphenethyl group at the 3-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of 1,3-thiazolidin-4-one derivatives, including 3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one, has been an area of extensive research, highlighting the evolution of synthetic methodologies and green chemistry approaches. These compounds exhibit great biological potential due to their structural diversity and stability, making them valuable in medicinal chemistry (Santos, Silva, & Jones, 2018). Their synthesis has evolved from traditional methods to include green chemistry principles, emphasizing environmental sustainability and efficient synthesis processes.
Bioactivity and Therapeutic Potential
Thiazolidin-4-ones, including the this compound scaffold, are recognized for their wide range of biological activities. Recent studies have explored their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on the thiazolidin-4-one nucleus significantly affects their biological activity, offering insights for the rational design of more efficient drug agents (Mech, Kurowska, & Trotsko, 2021).
Green Synthesis and Environmental Impact
The green synthesis of thiazolidinone derivatives, including this compound, represents a pivotal advancement in sustainable drug development. Microwave-assisted organic synthesis has emerged as a novel field within green chemistry, offering an efficient and environmentally friendly method for producing these heterocyclic compounds. Such approaches not only enhance the synthesis efficiency but also contribute to reducing the environmental footprint of pharmaceutical manufacturing (JacqulineRosy, SoniaJas, Santhanalakshmi, & Muthukumar, 2019).
Zukünftige Richtungen
As “3-(4-Methoxyphenethyl)-2-thioxoimidazolidin-4-one” is a novel or less-studied compound, future research could focus on studying its synthesis, properties, and potential applications. It could also be interesting to study its biological activity, given the biological activities observed for related compounds .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-methoxyamphetamine, act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate their effects .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, possibly alpha receptors, leading to changes in cellular signaling and function .
Biochemical Pathways
Related compounds have been shown to influence the serotonin pathway , which plays a crucial role in mood regulation, sleep, appetite, and other physiological processes.
Pharmacokinetics
Similar compounds are known to be soluble in dmso and methanol , which could potentially impact their bioavailability and distribution in the body.
Result of Action
Related compounds have been shown to inhibit protein, rna, and dna synthesis in escherichia coli , suggesting potential antimicrobial properties.
Biochemische Analyse
Biochemical Properties
It may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It could potentially show changes over time in terms of stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It could potentially show threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins and influence its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-16-10-4-2-9(3-5-10)6-7-14-11(15)8-13-12(14)17/h2-5H,6-8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZYZKRSGSBWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)CNC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diisopropyl-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2776799.png)
![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)
![Bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776803.png)
![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)

![3-(4-methoxybenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2776810.png)

![5-benzyl-3-oxo-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2776812.png)

![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)
![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2776822.png)